molecular formula C46H63NO3PPdS- B8356638 XPhos Pd G3

XPhos Pd G3

Cat. No.: B8356638
M. Wt: 847.5 g/mol
InChI Key: UKMHYAYFYWTHTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XPhos Pd G3 (C₄₆H₆₂NO₃PPdS, CAS 1445085-55-1) is a third-generation Buchwald precatalyst, structurally defined as Pd(ABP)(XPhos)(OMs), where:

  • ABP = deprotonated 2-aminobiphenyl fragment,
  • XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl ligand,
  • OMs⁻ = mesylate counterion.

It is air-, moisture-, and thermally stable, with high solubility in polar solvents like DMSO and THF . Its activation under mild conditions (room temperature to 40°C) enables rapid catalytic cycles in cross-coupling reactions (e.g., Suzuki-Miyaura, C–N couplings), achieving high yields even with sterically hindered substrates . Key structural features include a Pd–C=C bond in the active isomer, confirmed by X-ray crystallography and NMR spectroscopy .

Properties

Molecular Formula

C46H63NO3PPdS-

Molecular Weight

847.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium;2-phenylaniline

InChI

InChI=1S/C33H49P.C12H11N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-9H,13H2;1H3,(H,2,3,4);/p-1

InChI Key

UKMHYAYFYWTHTQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

XPhos Pd G3 has a broad spectrum of applications in various fields:

  • Organic Chemistry : Primarily used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
  • Medicinal Chemistry : Facilitates the synthesis of biologically active compounds and drug molecules.
  • Material Science : Employed in the production of fine chemicals and advanced materials.

Cross-Coupling Reactions

This compound has demonstrated exceptional performance in various cross-coupling reactions. Below are summarized results from recent studies:

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura Coupling2 mol% this compound, DMF, 50°C, 4h89%
Buchwald-Hartwig Reaction2 mol% this compound, THF, 60°C, 6h92%
Cyanation of Heterocycles2 mol% this compound, DMF, 50°C, 24h85%

Solvent and Base Effects

The efficiency of this compound can vary significantly based on solvent choice and base used:

SolventYield (%)Base Used
DMF61%t-BuONa
THF2%t-BuOLi
DMSO27%K2CO3

Notable Findings

Recent studies have highlighted several advantages of using this compound:

  • It allows for lower catalyst loadings while maintaining high yields.
  • The catalyst exhibits stability under various reaction conditions.
  • It facilitates reactions that previously required harsher conditions or longer reaction times.

Comparison with Similar Compounds

Structural and Solvent-Dependent Isomerization

This compound exists as two isomers in solution:

Pd–C=C Bond Isomer : Dominant in acetone (sharp 31P-NMR signal at 42.71 ppm) .

Non-Bonded Isomer: Forms in ethyl acetate, with broad 31P-NMR signals .

RuPhos Pd G3 similarly isomerizes in ethyl acetate but retains a single Pd–C=C form in acetone . This solvent-dependent behavior impacts catalytic activity, as the Pd–C=C isomer activates faster in cross-couplings .

Impurity Profiles

Common impurities in this compound include:

  • Pd(ABP)(HABP)(OMs) (N-monodentate coordination of neutral 2-aminobiphenyl) ,
  • PdCl₂(XPhos)₂ (from incomplete ligand substitution) .

These impurities are quantified via 1H-NMR (signal B/C integration) with ±0.09–0.97% error . RuPhos Pd G3 shows analogous impurities but with distinct NMR signatures .

Preparation Methods

Key Reaction Components and Conditions

  • Precursor : [Pd(ABP)(OMs)]₂ (ABP = C-deprotonated 2-aminobiphenyl; OMs = methanesulfonate).

  • Ligand : XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Solvent : Anhydrous, deoxygenated tetrahydrofuran (THF).

  • Atmosphere : Argon or nitrogen to prevent oxidation.

  • Temperature : Room temperature (20–25°C).

Stepwise Synthesis Protocol

  • Charging the Reactor : A Schlenk flask is charged with [Pd(ABP)(OMs)]₂ (53.6 g, 64 mmol) and XPhos (61.5 g, 129 mmol) under argon.

  • Solvent Addition : THF (1.4 L) is added under counterflow argon, and the mixture is stirred for 1.5 hours.

  • Filtration and Evaporation : The reaction mixture is filtered, and 1.2 L of the filtrate is evaporated under reduced pressure.

  • Precipitation : Hexane (1.2 L) is added to the residue, inducing precipitation. Sonication for 20 minutes ensures complete crystallization.

  • Isolation : The beige precipitate is filtered, washed with hexane, and dried under vacuum (50°C, 1 hour), yielding 92.0 g of this compound.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterSpecification
ScaleMultigram (up to 100 g)
Yield~85–90%
Purity (Post-Drying)>95% (by ¹H-NMR)
Key ImpuritiesPd(ABP)(HABP)(OMs), PdCl₂(XPhos)₂

Industrial-Scale Production and Modifications

Industrial production of this compound scales the laboratory protocol while introducing modifications to enhance efficiency and purity.

Scalability Challenges

  • Oxygen Sensitivity : Large-scale reactors require advanced inert gas purging systems.

  • Solvent Volume : THF usage is optimized to reduce costs and environmental impact.

  • Crystallization Control : Industrial sonication and temperature-gradient techniques ensure uniform particle size.

Modified Industrial Protocol

A modified procedure reported by Bruno et al. (2021) involves:

  • Precursor-Ligand Ratios : Adjusting stoichiometry to 1:1 (Pd:XPhos) minimizes ligand waste.

  • Solvent Switch : Replacing THF with toluene in later stages improves crystallization kinetics.

  • Quality Control (QC) : In-line ¹H-NMR monitors reaction progress and impurity levels.

Table 2: Industrial vs. Laboratory-Scale Comparison

ParameterLaboratory-ScaleIndustrial-Scale
Batch Size50–100 g1–10 kg
Reaction Time1.5–2 hours3–4 hours
Solvent Recovery<50%>90%
Purity95–97%98–99%

Solvent-Dependent Isomerization and Structural Analysis

This compound exhibits solvent-dependent isomerization, impacting its catalytic activity. Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for characterizing these structural dynamics.

Isomerization Mechanisms

  • THF as Solvent : Stabilizes the cis-isomer due to THF’s coordinating ability.

  • Non-Coordinating Solvents (e.g., Toluene) : Favor the trans-isomer, which is less active in cross-coupling reactions.

Structural Characterization

  • X-Ray Crystallography : Confirms the cis-isomer’s geometry, with Pd coordinated to XPhos’s phosphorus and ABP’s nitrogen.

  • ³¹P-NMR Analysis : Reveals distinct chemical shifts for cis- (δ 25–30 ppm) and trans-isomers (δ 18–22 ppm).

Table 3: Solvent Effects on Isomer Distribution

SolventCoordinating AbilityDominant IsomerRelative Abundance
THFHighcis>80%
TolueneLowtrans~60%
DichloromethaneNonetrans~95%

Impurity Profiling and Quality Control

Impurities in this compound arise from incomplete ligand coordination or side reactions. Rigorous QC protocols are essential for pharmaceutical-grade applications.

Common Impurities

  • Pd(ABP)(HABP)(OMs) : Forms when ABP acts as a neutral N-monodentate ligand.

  • PdCl₂(XPhos)₂ : Results from chloride contamination during synthesis.

QC Techniques

  • ¹H-NMR Spectroscopy : Quantifies impurities via integration of ABP aromatic protons (δ 6.8–7.5 ppm).

  • Single-Crystal X-Ray Diffraction : Resolves ambiguous structures, such as distinguishing cis/trans isomers.

Table 4: Impurity Characteristics and Mitigation

ImpuritySourceMitigation Strategy
Pd(ABP)(HABP)(OMs)Incomplete deprotonation of ABPOptimize base stoichiometry
PdCl₂(XPhos)₂Chloride-contaminated reagentsUse high-purity precursors

Industrial Production Considerations

Large-scale manufacturing of this compound requires addressing unique challenges while maintaining cost-effectiveness.

Cost Drivers

  • Ligand Synthesis : XPhos accounts for 60–70% of material costs.

  • Solvent Recovery : THF recycling reduces expenses by 30–40% .

Q & A

Basic Research Questions

Q. How do I select appropriate reaction conditions for XPhos Pd G3 in cross-coupling reactions?

  • Methodological Approach : Optimize parameters systematically, including solvent polarity (e.g., 1,4-dioxane/water mixtures), temperature (e.g., 80°C), and ligand-to-metal ratios. Use control experiments to isolate variables affecting catalytic efficiency. Compare yields with alternative catalysts (e.g., Pd(dba)₂ or XPhos Pd G4) to benchmark performance .
  • Data-Driven Example : In sulfoxidation reactions, this compound achieved 55% yield under optimized conditions, while Pd(dba)₂ yielded 59%, suggesting solvent compatibility and ligand stability are critical .

Q. What analytical techniques are essential for characterizing reaction outcomes with this compound?

  • Methodological Approach : Employ NMR spectroscopy to monitor ligand coordination and reaction intermediates. Use GC-MS or HPLC to quantify product purity and yield. Include error analysis (e.g., standard deviations across triplicate runs) to validate reproducibility .

Q. How do I address low catalytic activity in this compound-mediated reactions?

  • Methodological Approach : Investigate potential deactivation pathways, such as ligand oxidation or palladium black formation. Introduce stabilizing additives (e.g., phosphines or silver salts) or modify reaction atmospheres (e.g., inert gas vs. aerobic conditions). Cross-reference mechanistic studies from analogous Pd catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.